molecular formula C9H13Cl2FN2 B13674911 5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B13674911
M. Wt: 239.11 g/mol
InChI Key: BEOGBHLIZSMRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2. . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a pyrrolidine ring attached to the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of 5-fluoropyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H13Cl2FN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H

InChI Key

BEOGBHLIZSMRJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.